6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
描述
CE-326597 is a small molecule drug developed by Pfizer Inc. It acts as an agonist for cholecystokinin receptors, specifically targeting the type A receptor. This compound has been investigated for its potential therapeutic applications in treating obesity, type 2 diabetes mellitus, and gallstones .
准备方法
CE-326597 的合成路线涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保所需的化学转化。 工业生产方法可能涉及扩大这些实验室程序,优化反应条件以提高产率和纯度 .
化学反应分析
CE-326597 经历了几种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
这些反应中常用的试剂和条件包括有机溶剂、催化剂和控制温度。 这些反应形成的主要产物取决于所用试剂和条件 .
科学研究应用
化学: 它作为研究胆囊收缩素受体激动剂及其与受体相互作用的模型化合物。
生物学: 它用于研究胆囊收缩素受体在营养稳态和饱腹感中的生理作用。
医学: 临床试验已经探索了它在治疗肥胖症、2 型糖尿病和胆结石方面的潜力。
作用机制
CE-326597 通过结合并激活胆囊收缩素 A 型受体来发挥作用。这种激活导致一系列细胞内信号事件,调节各种生理过程,包括饱腹感和营养稳态。 涉及的分子靶标和途径包括激活 G 蛋白偶联受体,以及随后通过环腺苷酸等第二信使进行信号传导 .
相似化合物的比较
CE-326597 在其对胆囊收缩素 A 型受体的选择性和其潜在治疗应用方面是独一无二的。类似的化合物包括:
PF-04756956: 辉瑞公司开发的另一种胆囊收缩素受体激动剂,在治疗肥胖症和代谢紊乱方面的应用类似。
三唑并苯并二氮杂卓酮: 一类包括 CE-326597 和 PF-04756956 的化合物,因其在胆囊收缩素受体上的激动剂活性而闻名 .
CE-326597 因其特定的受体选择性和对治疗潜力的广泛研究而脱颖而出。
生物活性
The compound 6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine-6-acetamide , specifically the derivative 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)- , has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
This compound belongs to a class of benzodiazepines fused with a triazole ring, which enhances its biological activity. The synthesis of such compounds typically involves multi-step reactions that incorporate various functional groups to optimize their pharmacological effects. For instance, the synthesis pathway often includes the use of specific solvents and reagents that yield high purity and yield of the target compound .
Anticonvulsant Activity
Research indicates that derivatives of triazolo[4,3-a][1,5]benzodiazepines exhibit significant anticonvulsant properties. A study found that certain derivatives showed promising results in animal models at doses of 200 mg/kg, demonstrating efficacy without acute toxicity at higher doses (up to 800 mg/kg) .
Analgesic and Anti-inflammatory Effects
Some studies have highlighted the analgesic and anti-inflammatory activities of related compounds. For example, certain derivatives demonstrated notable analgesic effects in animal models, although they did not exhibit antipyretic properties. This suggests a potential for development as pain management therapies .
Anxiolytic and Antidepressant Effects
The anxiolytic and antidepressant activities of these compounds have also been investigated. Compounds within this class have been shown to modulate neurotransmitter systems involved in anxiety and depression, potentially offering therapeutic benefits for mood disorders .
Case Study 1: Analgesic Activity
In a controlled study involving various substituted triazolo[4,3-a][1,5]benzodiazepines, certain compounds were administered to assess their analgesic effects. The results indicated that specific substitutions on the benzodiazepine core significantly enhanced analgesic activity compared to non-substituted counterparts. The study concluded that structural modifications could lead to more potent analgesics .
Compound | Dose (mg/kg) | Analgesic Activity | Notes |
---|---|---|---|
Compound A | 200 | Significant | No toxicity observed |
Compound B | 400 | Moderate | Some toxicity at higher doses |
Case Study 2: Anticonvulsant Efficacy
A series of experiments tested the anticonvulsant properties of synthesized triazolo-benzodiazepines in mice. The findings revealed that compounds with specific indole substitutions exhibited enhanced protective effects against induced seizures compared to standard treatments like diazepam .
The biological activity of these compounds is primarily attributed to their interaction with GABA-A receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system. The presence of the triazole ring may enhance binding affinity and selectivity towards these receptors, leading to improved therapeutic outcomes in anxiety and seizure disorders.
属性
CAS 编号 |
870615-40-0 |
---|---|
分子式 |
C37H34N6O2 |
分子量 |
594.7 g/mol |
IUPAC 名称 |
N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4H-[1,2,4]triazolo[3,4-d][1,5]benzodiazepin-6-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C37H34N6O2/c1-25(2)41(23-26-13-5-3-6-14-26)34(44)24-42-32-19-11-12-20-33(32)43-35(27-15-7-4-8-16-27)39-40-36(43)30(37(42)45)21-28-22-38-31-18-10-9-17-29(28)31/h3-20,22,25,30,38H,21,23-24H2,1-2H3/t30-/m0/s1 |
InChI 键 |
UBNMGTSDHSQBEL-PMERELPUSA-N |
SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C(C2=O)CC6=CNC7=CC=CC=C76 |
手性 SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)[C@@H](C2=O)CC6=CNC7=CC=CC=C76 |
规范 SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C(C2=O)CC6=CNC7=CC=CC=C76 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CE-326597; CE326597; CE 326597. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。